Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane is a chemical compound with a complex structure that includes a chloromethyl group, a 4-methylphenyl group, and a propan-2-yl-oxy group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane typically involves the reaction of 4-methylphenylmagnesium bromide with chloromethylchlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
4-methylphenylmagnesium bromide+chloromethylchlorosilane→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the final product’s quality.
Analyse Chemischer Reaktionen
Types of Reactions: Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the phenyl ring or the chloromethyl group.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido or alkoxy derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of methyl or ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the development of bioactive compounds and drug candidates.
Medicine: Investigated for its potential in creating novel pharmaceuticals with unique properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to modify surface properties.
Wirkmechanismus
The mechanism of action of Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo multiple transformations. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Chloro(chloromethyl)phenylsilane
- Chloro(chloromethyl)(4-methylphenyl)silane
- Chloro(chloromethyl)(4-methylphenyl)[(methyl)oxy]silane
Comparison: Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane is unique due to the presence of the propan-2-yl-oxy group, which imparts distinct chemical properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
879409-36-6 |
---|---|
Molekularformel |
C11H16Cl2OSi |
Molekulargewicht |
263.23 g/mol |
IUPAC-Name |
chloro-(chloromethyl)-(4-methylphenyl)-propan-2-yloxysilane |
InChI |
InChI=1S/C11H16Cl2OSi/c1-9(2)14-15(13,8-12)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
PCTAQUBCCTZSLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Si](CCl)(OC(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.